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molecular formula C9H6O3 B7728043 4-Hydroxycoumarin CAS No. 22105-09-5

4-Hydroxycoumarin

Cat. No. B7728043
M. Wt: 162.14 g/mol
InChI Key: VXIXUWQIVKSKSA-UHFFFAOYSA-N
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Patent
US06133276

Procedure details

To a stirred suspension of sodium hydride (Aldrich, 60% dispersion in mineral oil) (1.2 g, 30.0 mmol) and diethyl carbonate (Aldrich) (5.9 g, 50 mmol) in anhydrous benzene (Aldrich) (100 mL) under a dry nitrogen atmosphere was added dropwise a solution of 5'-fluoro-2'-hydroxy-acetophenone (Aldrich) (1.54 g, 10 mmol) in anhydrous benzene. The mixture was then refluxed under a nitrogen atmosphere overnight. The reaction mixture was cooled and 50 mL 1N NaOH was added. The mixture was stirred at room temperature for 1 hour. The aqueous layer was separated and washed with ether (100 mL×2). The dark solution was acidified to pH 2 with 6N HCl. The white precipitate was collected by filtration, washed with water and dried to afford product (4) (4-hydroxy-6-fluoro-coumarin) as an off-white solid (1.38 g, 7.66 mmol, 77%). 300-MHz 1H-NMR (CDCl3) δ 5.79 (s,1H), 7.25-7.28 (m,2H), 7.52 (d,1H). Mass/EI: 179 (M-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=O)(OCC)[O:4]CC.F[C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([C:18](=[O:20])[CH3:19])[CH:17]=1.[OH-].[Na+]>C1C=CC=CC=1>[OH:20][C:18]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:17]=2)[O:21][C:3](=[O:4])[CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.9 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed under a nitrogen atmosphere overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with ether (100 mL×2)
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.66 mmol
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133276

Procedure details

To a stirred suspension of sodium hydride (Aldrich, 60% dispersion in mineral oil) (1.2 g, 30.0 mmol) and diethyl carbonate (Aldrich) (5.9 g, 50 mmol) in anhydrous benzene (Aldrich) (100 mL) under a dry nitrogen atmosphere was added dropwise a solution of 5'-fluoro-2'-hydroxy-acetophenone (Aldrich) (1.54 g, 10 mmol) in anhydrous benzene. The mixture was then refluxed under a nitrogen atmosphere overnight. The reaction mixture was cooled and 50 mL 1N NaOH was added. The mixture was stirred at room temperature for 1 hour. The aqueous layer was separated and washed with ether (100 mL×2). The dark solution was acidified to pH 2 with 6N HCl. The white precipitate was collected by filtration, washed with water and dried to afford product (4) (4-hydroxy-6-fluoro-coumarin) as an off-white solid (1.38 g, 7.66 mmol, 77%). 300-MHz 1H-NMR (CDCl3) δ 5.79 (s,1H), 7.25-7.28 (m,2H), 7.52 (d,1H). Mass/EI: 179 (M-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=O)(OCC)[O:4]CC.F[C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([C:18](=[O:20])[CH3:19])[CH:17]=1.[OH-].[Na+]>C1C=CC=CC=1>[OH:20][C:18]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:17]=2)[O:21][C:3](=[O:4])[CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.9 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed under a nitrogen atmosphere overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with ether (100 mL×2)
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.66 mmol
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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